REACTION_SMILES
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[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:20][CH:21]([CH2:22][AlH:23][CH2:24][CH:25]([CH3:26])[CH3:27])[CH3:28].[n:1]1[c:2](-[c:10]2[cH:11][cH:12][c:13]([C:14](=[O:15])[O:16][CH3:17])[cH:18][cH:19]2)[nH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[n:1]1[c:2](-[c:10]2[cH:11][cH:12][c:13]([CH2:14][OH:15])[cH:18][cH:19]2)[nH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(-c2nc3ccccc3[nH]2)cc1
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Name
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Type
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product
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Smiles
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OCc1ccc(-c2nc3ccccc3[nH]2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |